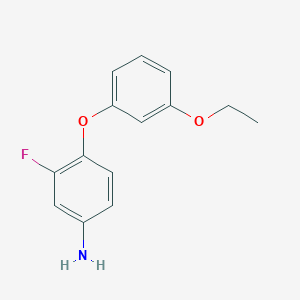

4-(3-Ethoxyphenoxy)-3-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-ethoxyphenoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-2-17-11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQKIZLMSOMIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.org This has led to a surge of interest in fluorinated organic compounds across various scientific disciplines.

Fluorine's high electronegativity, the highest of all elements, creates strong carbon-fluorine bonds, which are among the most stable in organic chemistry. wikipedia.org This stability often imparts enhanced thermal and chemical resistance to fluorinated compounds. wikipedia.org Consequently, these compounds find use in a wide array of applications, from pharmaceuticals and agrochemicals to materials science, where they are used in products like refrigerants, liquid crystals, and polymers. wikipedia.orgnih.gov

In medicinal chemistry, the strategic placement of fluorine atoms can improve a drug's metabolic stability and bioavailability. nih.gov It is estimated that approximately 25% of small-molecule drugs currently in clinical use contain fluorine, and this number is expected to rise. nih.gov The unique properties of fluorine also play a crucial role in the development of materials with specific characteristics, such as water-repellent coatings and durable polymers. acs.org

However, the very stability of some organofluorine compounds, particularly per- and polyfluoroalkyl substances (PFAS), has raised environmental concerns due to their persistence and potential for bioaccumulation. acs.orgcaryinstitute.org This has led to increased research into the environmental fate of these "forever chemicals" and a push for the development of safer alternatives. acs.org

Key Properties and Applications of Fluorinated Organic Compounds

| Property | Description | Application Examples |

|---|---|---|

| High Electronegativity | Fluorine is the most electronegative element, leading to polarized C-F bonds. | Influences molecular interactions and reactivity. |

| Strong Carbon-Fluorine Bond | One of the strongest single bonds in organic chemistry, contributing to high thermal and chemical stability. wikipedia.org | Pharmaceuticals with increased metabolic stability, durable polymers. nih.govacs.org |

| Increased Lipophilicity | Can enhance the ability of a molecule to pass through biological membranes. | Improved drug absorption and distribution. |

| Altered Acidity/Basicity | The electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups. | Fine-tuning the properties of catalysts and reagents. wikipedia.org |

Role of Aniline Derivatives As Core Structures in Synthetic Chemistry

Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast range of industrial and pharmaceutical compounds. wikipedia.orgresearchgate.net The amino group attached to the aromatic ring makes aniline a versatile platform for various chemical transformations. bloomtechz.com

Aniline derivatives are highly susceptible to electrophilic substitution reactions, allowing for the introduction of a wide variety of functional groups onto the aromatic ring. wikipedia.org This reactivity has been harnessed for the production of dyes, polymers, and rubber processing chemicals. wikipedia.orgsci-hub.se For instance, the synthesis of indigo, the iconic blue dye for jeans, starts from aniline. wikipedia.org

In the pharmaceutical industry, the aniline scaffold is present in numerous drugs. sci-hub.se A well-known example is paracetamol (acetaminophen), which is prepared from aniline. wikipedia.orgsci-hub.se The ability to modify the aniline structure through reactions like diazotization, acylation, and alkylation provides chemists with the tools to create complex molecules with specific biological activities. bloomtechz.com

The versatility of aniline derivatives extends to materials science, where they are used to produce polyurethanes and other polymers with diverse applications, including thermal insulation and spandex fibers. sci-hub.se The study of aniline and its derivatives continues to be an active area of research, with a focus on developing new synthetic methodologies and exploring their potential in areas like nonlinear optics and crystal engineering. researchgate.netsci-hub.se

Major Applications of Aniline Derivatives

| Application Area | Specific Uses | Examples of Resulting Products |

|---|---|---|

| Dyes and Pigments | Precursors to a wide variety of colorants. wikipedia.org | Indigo, azo dyes. wikipedia.orgbloomtechz.com |

| Polymers | Monomers for the production of polyurethanes and other polymers. sci-hub.se | Foam insulation, spandex. sci-hub.se |

| Rubber Industry | Used in the synthesis of antioxidants and vulcanization accelerators. wikipedia.orgsci-hub.se | Tires, rubber seals. |

| Pharmaceuticals | Core structure in many medicinal compounds. sci-hub.se | Paracetamol, various other drugs. wikipedia.orgsci-hub.se |

| Agrochemicals | Intermediates in the manufacture of herbicides and pesticides. wikipedia.org | Various agricultural chemicals. |

Contextualization of 4 3 Ethoxyphenoxy 3 Fluoroaniline Within Current Research Paradigms

Fundamental Principles Governing the Synthesis of Complex Organic Molecules

The creation of complex organic molecules is a testament to the creativity and precision of synthetic chemists. solubilityofthings.com It involves a carefully planned sequence of reactions to assemble a target molecule from simpler, readily available starting materials. sipath.comwikipedia.org This process is guided by several fundamental principles that ensure efficiency and selectivity.

Retrosynthetic Analysis and Strategic Bond Disconnections

At the heart of modern organic synthesis lies the concept of retrosynthetic analysis. sipath.com This powerful problem-solving technique involves mentally deconstructing the target molecule into simpler precursors, a process known as disconnection. numberanalytics.comnumberanalytics.com Chemists work backward from the desired product, identifying key bonds that can be strategically broken to reveal simpler, often commercially available, starting materials. sipath.comlibretexts.org

This "disconnection approach" allows for the logical planning of a synthetic route. libretexts.orglkouniv.ac.in The imaginary bond cleavages, or disconnections, must correspond to the reverse of known and reliable chemical reactions. amazonaws.com The fragments generated by these disconnections are termed "synthons," which are idealized representations of the actual reagents, or "synthetic equivalents," that would be used in the forward synthesis. lkouniv.ac.in For instance, in the retrosynthesis of an ester, a disconnection of the ester linkage would lead to an alcohol and a carboxylic acid or its derivative, which are the logical precursors for its formation. amazonaws.com

Strategic bond disconnections are crucial for simplifying complex structures. libretexts.org Bonds adjacent to functional groups or those that break the molecule into smaller, more manageable fragments are often targeted. numberanalytics.combham.ac.uk In polycyclic systems, a disconnection at a branch point can significantly simplify the synthetic challenge. bham.ac.uk The ultimate goal is to devise a synthetic pathway that is both efficient and feasible. numberanalytics.comnumberanalytics.com

Chemoselectivity and Regioselectivity in Multistep Synthesis

In molecules with multiple functional groups, the ability to react with only one of them is known as chemoselectivity. slideshare.netyoutube.com This is a critical consideration in multistep synthesis, as it prevents unwanted side reactions and the need for complex protection and deprotection steps. solubilityofthings.comslideshare.net For example, when reducing a compound containing both a ketone and an ester, a reagent like sodium borohydride (B1222165) can be used to selectively reduce the ketone without affecting the ester. youtube.com

Regioselectivity refers to the control of the position at which a reaction occurs. slideshare.netyoutube.com When a reagent can react at multiple sites on a molecule, a regioselective reaction favors one site over the others. chemrxiv.orgrsc.org For instance, in the addition of HBr to an unsymmetrical alkene, the bromine atom preferentially adds to the more substituted carbon, following Markovnikov's rule. youtube.com This control over the reaction's location is essential for building the correct molecular architecture.

Achieving high levels of both chemoselectivity and regioselectivity is paramount for the efficiency of a synthetic route, minimizing the formation of undesired isomers and simplifying purification processes.

Stereochemical Control in Aniline Synthesis

Many organic molecules, including certain aniline derivatives, can exist as stereoisomers—molecules with the same connectivity but different three-dimensional arrangements of atoms. The control of stereochemistry is a significant challenge in organic synthesis, particularly in the pharmaceutical industry, where different stereoisomers can have vastly different biological activities. youtube.com

Stereochemical control in aniline synthesis can be achieved through various strategies. One approach is to use a chiral starting material that already possesses the desired stereochemistry. Another is to employ a chiral auxiliary, a temporary chemical entity that directs the stereochemical outcome of a reaction and is subsequently removed. youtube.com Asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one stereoisomer over another, is also a powerful tool. uow.edu.au For example, the synthesis of chiral sulfonimidamides from anilines can be achieved with high enantiospecificity through nucleophilic substitution reactions using a chiral sulfonimidoyl fluoride (B91410). wur.nl The choice of strategy depends on the specific target molecule and the available synthetic methods.

Precursor Synthesis and Functional Group Interconversions

The synthesis of a complex molecule like this compound often involves the transformation of one functional group into another, a process known as functional group interconversion (FGI). solubilityofthings.comfiveable.me These transformations are the building blocks of synthetic organic chemistry, allowing chemists to manipulate the reactivity of a molecule and introduce the desired functionalities. solubilityofthings.com

Common functional group interconversions include oxidation, reduction, and substitution reactions. solubilityofthings.com For example, an amino group (-NH2) can be prepared by the reduction of a nitro group (-NO2). ias.ac.in This is a particularly useful strategy in the synthesis of anilines, as nitroarenes are often readily available. Similarly, alcohols can be converted to alkyl halides, which are then susceptible to nucleophilic substitution to introduce a variety of other functional groups. vanderbilt.edu The strategic use of FGIs is essential for navigating a synthetic route and reaching the target molecule efficiently. ub.edu

For the synthesis of this compound, key precursors would include a substituted fluoronitrobenzene and a substituted ethoxyphenol. The synthesis of these precursors might itself involve several steps of functional group interconversions.

Key Reaction Pathways in the Formation of the this compound Scaffold

The construction of the core structure of this compound relies on key bond-forming reactions. One of the most important transformations in this synthesis is the formation of the diaryl ether linkage.

Nucleophilic Aromatic Substitution (SNAr) for Aryl Ether Formation

The ether bond in this compound is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction involves the attack of a nucleophile, in this case, the oxygen atom of a phenoxide, on an electron-deficient aromatic ring. libretexts.org The aromatic ring must be "activated" by the presence of electron-withdrawing groups, such as a nitro group or a fluorine atom, at positions ortho or para to the leaving group. uomustansiriyah.edu.iqyoutube.com

In the context of synthesizing this compound, a plausible SNAr reaction would involve the reaction of 3-ethoxyphenoxide with a suitably activated fluoro- or nitro-substituted benzene (B151609) derivative. The fluorine atom itself can act as a leaving group in SNAr reactions, particularly when activated by other electron-withdrawing substituents. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orguomustansiriyah.edu.iq The rate of reaction is influenced by the nature of the leaving group, with fluoride often being a surprisingly good leaving group in activated systems, and the strength of the activating groups on the aromatic ring. uomustansiriyah.edu.iq

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature |

| 3-Ethoxyphenoxide | 1,3-Difluoro-4-nitrobenzene | SNAr | Formation of the aryl ether linkage by displacement of a fluorine atom. |

| 3-Ethoxyphenol | 1-Bromo-3-fluoro-4-nitrobenzene | SNAr (in the presence of a base) | The base generates the phenoxide nucleophile in situ. |

Following the formation of the diaryl ether, the final step in the synthesis of this compound would be the reduction of the nitro group to an aniline. This is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Reduction of Nitroarene Precursors to Anilines

A fundamental step in the synthesis of fluoroanilines is the reduction of a corresponding nitroarene precursor. This transformation is crucial for installing the aniline moiety and is often the final step in the synthetic sequence. Catalytic hydrogenation is a widely employed and efficient method for this purpose.

The reduction of fluorinated nitrobenzene (B124822) compounds to their corresponding anilines can be achieved with high selectivity and yield through catalytic hydrogenation. google.com This process typically involves reacting the nitro compound with hydrogen gas under pressure in a liquid medium containing a catalyst. google.com A key aspect of achieving high selectivity is the gradual introduction of the nitro compound into the reaction mixture, which helps to keep its concentration low and minimize side reactions. google.com

Various catalytic systems are effective for this transformation. Platinum on carbon (Pt/C) is a highly active catalyst for the hydrogenation of nitroarenes. nih.gov Palladium on carbon (Pd/C) is also a common choice and is often preferred for its cost-effectiveness and high efficiency. chemicalbook.comcommonorganicchemistry.com Raney nickel is another effective catalyst, particularly when the substrate contains functionalities sensitive to dehalogenation, such as bromine or chlorine atoms. google.comcommonorganicchemistry.com The choice of solvent can also influence the reaction outcome, with alcohols like methanol (B129727) and ethanol, as well as ethyl acetate, being commonly used. google.comgoogle.com

The chemoselectivity of the reduction is a critical consideration, especially when other reducible functional groups are present in the molecule. Catalytic systems based on platinum nanoparticles have shown promise in the chemoselective reduction of the nitro group. rsc.org Iron powder in the presence of an acid, such as acetic acid, provides a mild and selective method for reducing nitro groups without affecting other sensitive functionalities. commonorganicchemistry.comresearchgate.net Similarly, zinc metal under acidic conditions can also be employed for this purpose. commonorganicchemistry.com

| Catalyst | Typical Conditions | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, RT-100°C, various solvents | High activity, cost-effective | Can cause dehalogenation | chemicalbook.comcommonorganicchemistry.com |

| Platinum on Carbon (Pt/C) | H₂, RT-100°C, various solvents | High activity and selectivity | Higher cost than Pd/C | nih.gov |

| Raney Nickel | H₂, RT-150°C, various solvents | Avoids dehalogenation of aryl halides | Pyrophoric, requires careful handling | google.comcommonorganicchemistry.com |

| Iron (Fe) | Acidic conditions (e.g., AcOH) | Mild, good for sensitive substrates | Generates stoichiometric iron waste | commonorganicchemistry.comresearchgate.net |

| Zinc (Zn) | Acidic conditions (e.g., AcOH) | Mild, good for sensitive substrates | Generates stoichiometric zinc waste | commonorganicchemistry.com |

Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the diaryl ether linkage in this compound is a key synthetic challenge. Cross-coupling reactions, particularly those forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, are indispensable tools for this purpose.

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with a phenol (B47542). acs.orgtandfonline.comorganic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that utilize catalytic amounts of copper and proceed under milder conditions. acs.orgorganic-chemistry.org The use of ligands can significantly accelerate these copper-catalyzed reactions. acs.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful methods for forming C-N bonds. mit.edu These reactions allow for the coupling of aryl halides or triflates with amines to produce arylamines. mit.edu The development of new and more efficient palladium and nickel catalysts has greatly expanded the scope of these reactions, enabling the use of a wider range of substrates under milder conditions. mit.eduacs.org

The formation of the C-O bond in the diaryl ether moiety can also be achieved through transition metal-catalyzed coupling reactions. nih.govaip.org Both palladium and copper catalysts have been employed for the synthesis of diaryl ethers from aryl halides and phenols. numberanalytics.com

Balz-Schiemann Reaction and Modern Fluorination Techniques for Aryl Fluorides

The introduction of the fluorine atom onto the aromatic ring is a critical step in the synthesis of this compound and related compounds. The Balz-Schiemann reaction is a traditional and reliable method for this transformation. wikipedia.orgjk-sci.comnumberanalytics.com This reaction involves the conversion of a primary aromatic amine to an aryl fluoride via the thermal decomposition of a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.orgjk-sci.com While effective, the classic Balz-Schiemann reaction can require harsh conditions. nih.gov

Modern advancements have led to the development of milder and more efficient fluorination techniques. numberanalytics.com These include transition metal-catalyzed fluorination reactions, which offer improved selectivity and functional group tolerance. numberanalytics.comnumberanalytics.com Palladium and copper catalysts are commonly used to facilitate the fluorination of aryl halides or boronic acids. numberanalytics.com

Electrophilic fluorinating agents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), provide an alternative route to aryl fluorides. numberanalytics.commdpi.com These reagents can be used in conjunction with transition metal catalysts or under photocatalytic conditions to achieve efficient fluorination. numberanalytics.commdpi.com Photocatalysis, in particular, has emerged as a promising green chemistry approach, utilizing light to drive the fluorination reaction under mild conditions. numberanalytics.com

| Method | Description | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Balz-Schiemann Reaction | Conversion of an arylamine to an aryl fluoride via a diazonium tetrafluoroborate. | Reliable and well-established. | Can require harsh thermal conditions and handling of potentially explosive intermediates. | wikipedia.orgjk-sci.comnumberanalytics.comnih.govacs.org |

| Transition Metal-Catalyzed Fluorination | Coupling of an aryl precursor (halide, boronic acid) with a fluoride source using a Pd or Cu catalyst. | Milder conditions, broader substrate scope. | Catalyst cost and removal can be a concern. | numberanalytics.comnumberanalytics.com |

| Electrophilic Fluorination | Reaction of an aromatic compound with an electrophilic fluorine source (e.g., Selectfluor®, NFSI). | Can be performed under mild conditions. | Regioselectivity can be an issue. | numberanalytics.commdpi.com |

| Photocatalytic Fluorination | Use of light to initiate the fluorination reaction, often with a photocatalyst. | Mild, environmentally friendly conditions. | May require specialized equipment. | numberanalytics.com |

Catalytic Systems in the Synthesis of Fluoroanilines

The efficiency and selectivity of the synthetic routes to this compound are heavily reliant on the catalytic systems employed. Transition metals, particularly palladium, nickel, and copper, play a central role in key bond-forming reactions.

Transition Metal Catalysis (e.g., Palladium, Nickel, Copper)

Palladium, nickel, and copper catalysts are workhorses in modern organic synthesis, facilitating a wide array of cross-coupling reactions crucial for assembling complex molecules like this compound. acs.orgnih.govaip.org

Palladium: Palladium catalysts are highly effective for C-N and C-O bond formation. mit.edunih.govnih.gov Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a go-to method for synthesizing arylamines. mit.edu Palladium complexes are also used in the synthesis of diaryl ethers. numberanalytics.com The development of specialized ligands has been instrumental in improving the efficiency and scope of palladium-catalyzed reactions. mit.edu

Nickel: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. acs.orgnih.govnih.gov They can catalyze the amination of aryl chlorides, sulfamates, and other electrophiles. mit.edu Nickel catalysis often allows for reactions to be conducted under milder conditions and can be particularly effective for challenging substrates. nih.gov

Copper: Copper catalysis is central to the Ullmann condensation for forming diaryl ethers. wikipedia.orgacs.orgtandfonline.comorganic-chemistry.org While traditional Ullmann reactions required stoichiometric copper, modern protocols use catalytic amounts of copper salts, often in combination with ligands, to achieve high yields under milder conditions. acs.orgorganic-chemistry.org

Platinum-Group Metal Catalysts for Hydrogenation Reactions

The reduction of the nitro group is a critical step, and platinum-group metals are the catalysts of choice for this transformation. nih.govrsc.orgmdpi.comresearchgate.net

Platinum: Platinum-based catalysts, such as platinum on carbon (Pt/C), exhibit excellent activity and selectivity for the hydrogenation of nitroarenes. nih.govrsc.orgmdpi.com Platinum nanoparticles have also been investigated and show promise for chemoselective reductions. rsc.orgmdpi.com

Palladium: Palladium on carbon (Pd/C) is another widely used and highly effective catalyst for nitro group reduction. chemicalbook.comcommonorganicchemistry.com It is often favored due to its lower cost compared to platinum.

Ruthenium and Rhodium: While less common for simple nitroarene reductions, ruthenium and rhodium catalysts are also part of the platinum group and are used in various hydrogenation reactions. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. The goal is to develop more environmentally benign processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

In the context of synthesizing this compound, several green chemistry approaches are being explored:

Catalytic Reactions: The use of catalytic amounts of transition metals instead of stoichiometric reagents significantly reduces waste. nih.gov The development of more active and recyclable catalysts is a key area of research. mdpi.com

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a process. The use of greener solvents, or even solvent-free reaction conditions, is highly desirable. nih.govrsc.org For instance, some reactions can be carried out in water or under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions. nih.govrsc.orgnih.gov

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. nih.gov Catalytic C-H activation and amination reactions are examples of atom-economical transformations. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process intensification. mit.edubeilstein-journals.org The rapid synthesis of aryl fluorides via the Balz-Schiemann reaction has been demonstrated in a continuous flow system. mit.edu

Electrochemical Methods: Electrosynthesis provides a reagent-free alternative for certain transformations, using electricity to drive chemical reactions. numberanalytics.comacs.org The electrochemical reduction of nitroarenes has been shown to be a selective and promising route to anilines. acs.org

Photocatalysis: The use of visible light to promote chemical reactions is a rapidly growing area of green chemistry. numberanalytics.comconicet.gov.ar Photocatalytic methods can often be carried out under mild conditions and offer new pathways for challenging transformations like fluorination. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon and hydrogen framework and the identification of neighboring atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to achieve a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The aromatic region would likely display complex multiplets due to the various coupling interactions between adjacent protons and the fluorine atom. The ethoxy group would be characterized by a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of their mutual coupling. The amine (NH₂) protons might appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.20-7.40 | Multiplet | 1H | Aromatic CH |

| ~6.80-7.10 | Multiplet | 5H | Aromatic CH |

| ~4.05 | Quartet | 2H | OCH₂CH₃ |

| ~3.80 | Broad Singlet | 2H | NH₂ |

Note: Predicted values are based on standard chemical shift ranges and coupling patterns for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the aromatic carbons, with those bonded to fluorine or oxygen appearing at characteristic chemical shifts. The carbons of the ethoxy group would be found in the aliphatic region of the spectrum. The presence of the fluorine atom would also introduce C-F coupling, which can aid in the assignment of the aromatic signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160-150 | Aromatic C-O, Aromatic C-F |

| ~140-145 | Aromatic C-N |

| ~130-110 | Aromatic CH |

| ~105-115 | Aromatic CH |

| ~64 | OCH₂CH₃ |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. nih.gov This technique would provide a single, distinct signal for the fluorine atom on the aniline ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. nih.gov Furthermore, coupling between the fluorine and adjacent protons (H-F coupling) and carbons (C-F coupling) can provide valuable structural information. nih.govrsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: Predicted chemical shift range is based on typical values for fluoroaniline (B8554772) derivatives. rsc.org

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (247.27 g/mol ). avantorsciences.com High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. rsc.org The fragmentation pattern would likely involve the cleavage of the ether bond and other characteristic fragmentations of the aromatic rings.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| ~247 | Molecular Ion (M⁺) |

| ~248 | Protonated Molecular Ion ([M+H]⁺) |

Note: The observation of M⁺ or [M+H]⁺ depends on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine (N-H), ether (C-O), and carbon-fluorine (C-F) functional groups, as well as for the aromatic rings.

Table 5: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (Ethoxy) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1260-1200 | C-O stretch | Aryl Ether |

| 1250-1000 | C-F stretch | Aryl Fluoride |

Note: These are typical frequency ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structural Determination

Computational Validation of Spectroscopic Data for this compound Remains an Area for Future Research

A comprehensive review of scientific literature reveals a notable absence of specific studies on the computational validation of spectroscopic data for the chemical compound this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for corroborating experimental spectroscopic data, no dedicated research applying these techniques to this compound has been published.

Computational chemistry offers a robust framework for predicting and analyzing the spectroscopic properties of molecules. Techniques such as DFT and Time-Dependent DFT (TD-DFT) are routinely employed to calculate vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical calculations, when compared with experimental data, provide a deeper understanding of the molecular structure, electronic properties, and vibrational modes of a compound.

For related compounds, such as various fluoroaniline isomers and other substituted aromatic compounds, researchers have successfully utilized computational analysis to complement experimental findings. These studies typically involve optimizing the molecular geometry of the compound and then performing frequency, NMR, and electronic transition calculations using a specified functional and basis set. The calculated parameters are then systematically compared with experimental spectra to validate the theoretical model and assign spectral features to specific molecular motions or electronic transitions.

However, in the case of this compound, this crucial comparative analysis between theoretical and experimental spectroscopic data is not yet available in the public domain. The complex interplay of the ethoxy, phenoxy, and fluoro substituents on the aniline backbone presents a unique case for spectroscopic and computational investigation. Such a study would be invaluable for confirming the structural characterization of the molecule and for providing a detailed assignment of its spectroscopic signatures.

The scientific community would benefit from future research that undertakes a thorough computational analysis of this compound. This would not only fill a gap in the existing literature but also contribute to a more complete understanding of the structure-property relationships in this class of compounds. Until such research is conducted, a detailed discussion, including data tables and in-depth research findings on the computational validation of its spectroscopic data, cannot be provided.

Computational Chemistry and Theoretical Investigations of 4 3 Ethoxyphenoxy 3 Fluoroaniline and Analogues

Quantum Chemical (QC) Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the precise determination of a molecule's geometric and electronic properties from first principles. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. chemrxiv.org DFT methods are used to determine the ground-state electronic structure of molecules, from which numerous properties can be derived. mdpi.com For 4-(3-Ethoxyphenoxy)-3-fluoroaniline, a DFT calculation would begin with a geometry optimization to find the lowest energy arrangement of its atoms. nih.govresearchgate.net This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. researchgate.net

DFT calculations on analogous substituted anilines and aromatic ethers have demonstrated excellent agreement between computed and experimental structures. mdpi.comresearchgate.net The presence of substituents—the amino, fluoro, and ethoxyphenoxy groups—alters the charge distribution and geometry of the aniline (B41778) ring. chemrxiv.org Theoretical calculations can precisely quantify these electronic and structural changes. researchgate.net

Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-NH₂ | ~1.39 |

| C-F | ~1.36 | |

| C-O (ether) | ~1.37 | |

| O-C (ether) | ~1.42 | |

| Bond Angles (°) | C-C-F | ~119 |

| C-C-NH₂ | ~121 | |

| C-O-C (ether) | ~118 |

Note: The values in this table are representative and based on DFT calculations performed on analogous molecular structures. Actual values would be determined from a specific DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level correlates with the molecule's nucleophilicity or ionization potential. chemrxiv.orgacs.orgyoutube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy indicating the molecule's electrophilicity or electron affinity. chemrxiv.orgyoutube.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -5.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -0.3 |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.5 to 5.0 |

Note: These values are estimations based on typical results for substituted anilines and diaryl ethers from DFT calculations.

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. chemrxiv.orgresearchgate.net These indices, rooted in conceptual DFT, provide a quantitative framework for understanding reactivity. acs.org

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -E(HOMO) and A ≈ -E(LUMO) via Koopman's theorem. chemrxiv.org

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2. chemrxiv.orgacs.org

Chemical Hardness (η) : Measures the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. chemrxiv.orgacs.org

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating the capacity of an atom or group to accept electrons. chemrxiv.org

Electrophilicity Index (ω) : Quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment, calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). chemrxiv.orgacs.org This index classifies molecules as strong, moderate, or marginal electrophiles. researchgate.net

Nucleophilicity Index (N) : A measure of a molecule's ability to donate electrons. rsc.orgscispace.comnih.gov

These descriptors allow for a quantitative comparison of the reactivity of this compound with other molecules.

Table 3: Calculated Global Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value |

| Ionization Potential (I) | -E(HOMO) | 5.0 - 5.5 eV |

| Electron Affinity (A) | -E(LUMO) | 0.3 - 0.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 2.65 - 3.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 - 2.5 eV |

| Electrophilicity Index (ω) | χ² / 2η | 1.4 - 2.0 eV |

Note: Values are calculated using the estimated HOMO/LUMO energies from Table 2.

Computational Studies on Reaction Mechanisms and Pathways Involving the Compound

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org For reactions involving this compound, DFT calculations can be used to map the entire potential energy surface, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is a key factor controlling the reaction rate. mdpi.com

Such studies can clarify reaction pathways, predict the feasibility of a proposed transformation, and explain observed regioselectivity. For instance, in electrophilic aromatic substitution reactions, calculations can determine the activation energies for attack at different positions on the aniline ring, thereby predicting the major product. This approach has been successfully applied to study the reactions of anilines with radicals and their electrochemical oxidation. mdpi.comresearchgate.net Given that diaryl ether and fluoroaniline (B8554772) moieties are common in pharmaceuticals, understanding the reaction mechanisms for their synthesis and modification is of significant interest. researchgate.netossila.comrsc.org

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. The flexibility of this molecule is primarily due to rotation around the C-O bonds of the ether linkage and the C-C bond of the ethoxy group. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. chemrxiv.org This is typically done by systematically rotating the key dihedral angles and calculating the potential energy at each step using quantum mechanics or molecular mechanics methods.

While conformational analysis provides a static picture of low-energy structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, rotations, and translations. When applied to this compound, MD can be used to study its dynamic structure in different environments (e.g., in a solvent or interacting with a biological target). benthamdirect.com MD simulations are particularly valuable in drug design for studying how a ligand like this diaryl ether derivative might bind to and interact with an enzyme's active site. nih.gov

Theoretical Frameworks for Predicting Reactivity and Selectivity in Organic Reactions

Predicting the outcome of a chemical reaction, particularly its rate and selectivity, is a central goal of theoretical chemistry. For a multifunctional molecule like this compound, several theoretical frameworks can be employed to predict where and how it will react.

Frontier Molecular Orbital (FMO) theory provides a qualitative model for predicting reactivity. wikipedia.orgnih.gov The shapes and energies of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For example, the region of the molecule with the largest HOMO coefficient is often the most nucleophilic site. youtube.com

A more quantitative prediction of site selectivity can be achieved using local reactivity descriptors derived from DFT. nih.gov The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. chemrxiv.orgresearchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. chemrxiv.org For this compound, the nitrogen of the amino group and the oxygen of the ether would be expected to be electron-rich sites, while the hydrogen atoms of the amino group and regions near the electronegative fluorine atom would be electron-poor.

Furthermore, Fukui functions can be calculated to determine the reactivity of specific atomic sites within the molecule, providing a powerful tool for predicting regioselectivity in various organic reactions. mdpi.comnih.gov These theoretical frameworks, combining visual models like MEP with quantitative indices, allow chemists to make informed predictions about the chemical behavior of complex organic molecules. rsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Methodological and Theoretical Aspects in Fluoroanilines

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used extensively in medicinal chemistry and toxicology to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For fluoroanilines and their analogues, QSAR aims to predict the activity of novel molecules, thereby guiding the synthesis of more potent and selective compounds while minimizing the need for extensive experimental testing. oup.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a congeneric series are responsible for the observed differences in their biological activities. uwec.edu These studies are crucial for understanding the structural requirements for a desired biological effect and for designing new therapeutic agents. mdpi.com

The development of a robust QSAR model involves several key stages: compiling a dataset of compounds with known activities, calculating molecular descriptors that numerically represent their structural features, selecting the most relevant descriptors, generating a mathematical model, and rigorously validating its predictive power. mdpi.com Computational approaches to QSAR can be broadly categorized based on the dimensionality of the molecular descriptors used.

Two-Dimensional QSAR (2D-QSAR): This classical approach utilizes descriptors derived from the 2D representation of a molecule, such as topological, constitutional, and physicochemical properties. neovarsity.org These descriptors are independent of the molecule's 3D conformation. neovarsity.org Methods like Multiple Linear Regression (MLR) are often employed to create a linear equation correlating these descriptors with biological activity. nih.gov More advanced techniques involve machine learning algorithms such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests (RF) to capture complex, non-linear relationships between structure and activity. nih.gov 2D-QSAR models are computationally efficient and useful for understanding which general features, like molecular weight, lipophilicity, or the count of specific functional groups, are important for activity.

Three-Dimensional QSAR (3D-QSAR): This approach extends beyond 2D by considering the three-dimensional structure of the molecules and their associated steric and electrostatic fields. neovarsity.orgnih.gov A critical step in 3D-QSAR is the conformational alignment of the molecules in the dataset, which hypothesizes how they bind to a common target. neovarsity.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate the steric and electrostatic interaction energies of each molecule with a probe atom placed on a 3D grid. mdpi.com The resulting field values serve as descriptors to build the QSAR model. 3D-QSAR provides a more detailed and intuitive understanding of the SAR by generating contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, thus guiding structural modifications more directly. neovarsity.org

The table below summarizes the key distinctions between these computational approaches.

| Feature | 2D-QSAR | 3D-QSAR |

| Molecular Representation | Based on 2D chemical structure (topological) | Based on 3D molecular conformation and alignment |

| Descriptor Type | Topological indices, physicochemical properties (e.g., logP, MW), fragment counts. | Steric and electrostatic fields (e.g., CoMFA, CoMSIA). nih.gov |

| Conformation Dependency | Independent of molecular conformation. neovarsity.org | Highly dependent on molecular conformation and alignment. |

| Key Requirement | A set of structurally related compounds with measured activity. | A reliable rule for molecular alignment, often based on a known binding mode. neovarsity.org |

| Output/Interpretation | A mathematical equation linking descriptors to activity. nih.gov | 3D contour maps indicating favorable/unfavorable regions for steric and electrostatic properties. neovarsity.org |

| Common Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning (SVM, RF). nih.govnih.gov | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com |

The foundation of any QSAR model is the selection of appropriate molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com For fluoroaniline analogues, a wide range of descriptors can be calculated to capture the subtle electronic and steric effects of the substituents on the aromatic rings. These descriptors are broadly classified into several categories.

Electronic Descriptors: These quantify the electronic properties of a molecule, which are critical for molecular interactions. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's nucleophilicity and electrophilicity, respectively. ucsb.edu Other electronic descriptors are atomic partial charges, dipole moment, and Hammett constants, which describe the electron-donating or electron-withdrawing effects of substituents. uwec.eduumich.edu For nitroaromatic compounds, properties like the energy of the LUMO (ELUMO) and the charge on the nitro group (QNO2) have been shown to be key parameters in toxicity models. mdpi.com

Steric Descriptors: These describe the size and shape of the molecule, which are crucial for receptor binding. mdpi.com Examples include molecular weight, molecular volume, surface area, and specific parameters like molar refractivity (MR), which accounts for both volume and polarizability. uwec.edu

Hydrophobic Descriptors: These quantify a molecule's lipophilicity, which is vital for its ability to cross cell membranes. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). nih.gov

Topological Descriptors: Also known as constitutional descriptors, these are 2D descriptors derived from the graph representation of a molecule. They describe aspects like molecular size, shape, and branching. Examples include molecular connectivity indices (e.g., Kier & Hall indices) and atom counts. researchgate.netnih.gov

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these provide highly accurate information about a molecule's electronic structure and reactivity. nih.govucsb.edu HOMO/LUMO energies, electrostatic potentials, and atomic charges fall into this category. The use of quantum chemical parameters in QSAR modeling for aniline substituents has been shown to yield strong structure-activity correlations. researchgate.net

The table below provides examples of descriptor classes relevant to fluoroaniline QSAR studies.

| Descriptor Class | Specific Example(s) | Significance in Fluoroanilines |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Partial Charges, Hammett Constants (σ) | Describes the influence of the fluorine and other substituents on the electron density of the aniline ring, affecting reactivity and binding affinity. ucsb.eduumich.edu |

| Steric/Geometrical | Molecular Weight (MW), Molar Refractivity (MR), van der Waals Volume | Quantifies the size and shape of substituents, which can sterically hinder or enhance interaction with a biological target. uwec.edumdpi.com |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to the molecule's ability to cross biological membranes and engage in hydrophobic interactions at the target site. nih.gov |

| Topological | Molecular Connectivity Indices, Atom Counts, Ring Counts | Encodes information about molecular size, branching, and overall structure in a simplified, conformation-independent manner. researchgate.netnih.gov |

| Quantum-Chemical | Total Energy, Electrophilicity Index (ω) | Provides precise data on molecular stability and electronic properties calculated from first principles. nih.govucsb.edu |

Once relevant descriptors are selected, a mathematical model is constructed to correlate them with biological activity. The most common model is a linear equation derived from Multiple Linear Regression (MLR), which takes the general form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

In this equation, D₁, D₂, ..., Dₙ are the values of the selected molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, indicating the weight or importance of each descriptor. The term c₀ is the intercept of the equation. nih.gov The statistical quality and predictive power of the resulting QSAR model must be rigorously validated using various metrics and test sets to ensure its reliability. mdpi.com

Chemical Reactivity and Synthetic Utility of 4 3 Ethoxyphenoxy 3 Fluoroaniline

Reactivity of the Aniline (B41778) Functional Group in Organic Transformations

The primary amino group (-NH2) attached to the aromatic ring is the most reactive site in 4-(3-ethoxyphenoxy)-3-fluoroaniline. This aniline functionality imparts nucleophilic character to the molecule and is readily susceptible to a variety of organic transformations. Common reactions involving the aniline group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Treatment with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Buchwald-Hartwig amination: This cross-coupling reaction allows for the formation of carbon-nitrogen bonds, and fluorinated anilines can serve as monomers for the synthesis of fluorinated polyanilines. ossila.com

Imine Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases).

The reactivity of the aniline group is influenced by the electronic effects of the other substituents on the aromatic ring. The fluorine atom, being electron-withdrawing, slightly decreases the basicity and nucleophilicity of the amino group compared to unsubstituted aniline. Conversely, the ethoxyphenoxy group, with its electron-donating character through resonance, can modulate this effect.

Reactivity of the Fluoro Substituent on the Aromatic Ring

The fluorine atom at the 3-position of the aniline ring significantly influences the molecule's reactivity. Its strong electron-withdrawing nature affects the electron density distribution of the entire aromatic system. Key aspects of the fluoro substituent's reactivity include:

Nucleophilic Aromatic Substitution (SNAr): While fluorine is a poor leaving group in SNAr reactions compared to other halogens, its presence can activate the aromatic ring towards attack by strong nucleophiles, particularly when there are other activating groups present. The position of the fluorine atom relative to other functional groups is critical in determining the feasibility and regioselectivity of such reactions.

Modulation of Acidity and Basicity: The fluorine atom's inductive effect lowers the pKa of the conjugate acid of the aniline, making it a weaker base.

Directed Ortho-Metalation (DoM): The fluoro group can act as a directing group in metalation reactions, facilitating the introduction of substituents at the adjacent ortho position.

Chemical Transformations Involving the Ether Linkage and Ethoxy Moiety

The ether linkage (-O-) and the ethoxy group (-OCH2CH3) in this compound are generally more stable than the aniline functionality. However, under specific and often harsh reaction conditions, they can undergo chemical transformations:

Ether Cleavage: The diaryl ether bond can be cleaved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr3). This would result in the formation of a phenol (B47542) and an ethoxy-substituted fluorobenzene (B45895) derivative.

Reactions of the Ethoxy Group: The ethyl group of the ethoxy moiety is largely unreactive under standard organic synthesis conditions.

This compound as a Versatile Synthetic Intermediate

The combination of the aniline, fluoro, and ethoxyphenoxy groups makes this compound a highly valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science fields.

Derivatization Strategies for Analytical and Synthetic Applications

The reactivity of the aniline group allows for a wide range of derivatization strategies. These modifications can be employed for both analytical purposes, such as creating derivatives that are more easily detected by techniques like HPLC or mass spectrometry, and for synthetic applications to alter the compound's reactivity or to introduce new functionalities. For example, protection of the aniline group as an acetamide (B32628) allows for selective reactions at other positions of the molecule.

Cycloaddition Reactions and Other Complex Assembling Processes

While direct participation of the aniline or the fluorinated aromatic ring of this compound in cycloaddition reactions is not typical, it can be a precursor to molecules that do undergo such transformations. For instance, the aniline can be converted into a diazonium salt, which can then be transformed into an azide (B81097). This azide can then readily participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles. This is a powerful click chemistry reaction used for linking different molecular fragments.

Advanced Research Perspectives and Future Directions in Fluoroaniline Chemistry

Development of Novel and Efficient Synthetic Methodologies for Fluoroanilines

The synthesis of fluoroanilines has traditionally relied on methods that can be costly or low-yielding. For instance, the Schiemann reaction, a classic method, often suffers from low yields and high costs, making it less suitable for industrial-scale production. google.com Another common route involves the reduction of the corresponding fluoronitrobenzene. chemicalbook.com However, the synthesis of the fluoronitrobenzene precursor can be challenging and expensive. google.com

Modern organic synthesis is focused on overcoming these limitations by developing more efficient, versatile, and cost-effective methodologies. Recent progress includes:

Catalytic Hydrogenation: Improved catalytic systems are being developed for the reduction of fluoronitrobenzenes. One-step processes using catalysts like PdCl₂-V₂O₅ with carbon monoxide as the reducing agent can achieve yields of up to 90% for 4-fluoroaniline (B128567). chemicalbook.com Similarly, using PtO₂ as a catalyst with BF₃-HF as the fluorinating agent has shown conversions of 100% with 95% yield. chemicalbook.com

Aryne Intermediates: The use of arynes has emerged as a powerful strategy for synthesizing functionalized aromatic compounds, including fluorinated molecules. rsc.org This approach allows for the construction of complex fluoroanilines from different precursors, offering flexibility in molecular design. rsc.org

One-Pot Reactions: Strategies that combine multiple reaction steps into a single operation, such as the Miyaura-type C-H borylation followed by a Suzuki coupling, are gaining traction. mdpi.com These one-pot sequences enhance efficiency by reducing the need for intermediate purification steps, saving time and resources. mdpi.com

Alternative Starting Materials: To lower costs and improve sustainability, researchers are exploring alternative starting materials. One patented method describes the synthesis of m-fluoroaniline starting from the cheaper m-chloroaniline via a Schiemann reaction followed by amination. google.comgoogle.com

For a complex molecule like 4-(3-Ethoxyphenoxy)-3-fluoroaniline, these advanced methodologies could provide more efficient and economically viable synthetic routes than multi-step classical approaches, potentially involving late-stage fluorination or novel coupling strategies to construct the diaryl ether linkage.

Innovations in C-F Bond Formation and Activation Strategies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which presents both a challenge and an opportunity for synthetic chemists. nih.gov Innovations in this area are twofold: developing milder methods for its formation and creating selective strategies for its activation and functionalization.

C-F Bond Formation: The introduction of fluorine into a molecule is a critical step. While traditional methods often use hazardous reagents, recent advances focus on safety and selectivity. dovepress.com

Modern Fluorinating Reagents: There is a continuous effort to develop new reagents that are safer and more effective for both electrophilic and nucleophilic fluorination. dntb.gov.ua

Late-Stage Fluorination: Introducing the fluorine atom at a late stage in a synthetic sequence is highly desirable, particularly in pharmaceutical development. This requires robust and functional-group-tolerant fluorination methods.

C-F Bond Activation: Selectively breaking a C-F bond to form a new bond is a powerful strategy for creating valuable, partially fluorinated molecules from readily available polyfluorinated feedstocks. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and green tool for C-F bond cleavage. nih.gov This method proceeds through radical intermediates, offering new modes of reactivity compared to traditional two-electron processes. nih.gov

Transition Metal-Free Activation: To avoid potentially toxic and expensive transition metals, researchers have developed metal-free activation methods. For example, Ti(NMe₂)₄ has been used for the regioselective defluoroamination of o-fluoroanilines. vt.edumdpi.com

C-F Insertion Reactions: These highly atom-economical reactions involve the formal insertion of an organic fragment into a C-F bond. researchgate.netnih.gov Overcoming the thermodynamic challenge of breaking the C-F bond while utilizing the released fluoride (B91410) in the product is a key area of recent breakthroughs. researchgate.netnih.gov

For this compound, these innovations are highly relevant. Advanced C-F bond formation techniques could streamline its synthesis. Conversely, C-F activation strategies could allow this molecule to be used as a platform, where the fluorine atom is selectively replaced to generate a library of new derivatives with diverse properties.

Advancements in Computational Chemistry for Molecular Design and Reaction Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. nih.gov This predictive power accelerates the discovery and optimization of new synthetic methodologies.

Density Functional Theory (DFT): DFT is widely used to investigate the structural and electronic characteristics of fluoroanilines. chemrxiv.orgresearchgate.net By calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, chemists can predict a molecule's reactivity. chemrxiv.orgresearchgate.net The HOMO-LUMO gap, for example, is an indicator of chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electron density distribution on a molecule, which helps in predicting sites susceptible to nucleophilic and electrophilic attack. chemrxiv.orgresearchgate.net

Reaction Pathway Prediction: Computational methods can map out entire reaction pathways, including transition states and intermediates. nih.gov This allows for the in silico screening of different reactants, catalysts, and conditions to identify the most promising routes for experimental investigation. nih.gov For example, automated reaction path searching methods can predict novel multicomponent reactions. nih.gov

Machine Learning Integration: A new frontier is the combination of quantum mechanics with machine learning to predict reaction outcomes under various conditions, such as high temperatures, where experimental investigation is challenging. columbia.edu

For this compound, these computational tools can be used to understand its electronic structure, predict its reactivity in known and novel transformations, and guide the rational design of new derivatives with specific electronic or biological properties.

Table 1: Calculated Electronic Properties of m-Fluoroaniline (MFA) using DFT (Data derived from studies on substituted anilines as a representative model)

| Property | Value (a.u.) | Significance |

| HOMO Energy | -0.267 | Characterizes susceptibility to electrophilic attack. chemrxiv.orgresearchgate.net |

| LUMO Energy | -0.021 | Characterizes susceptibility to nucleophilic attack. chemrxiv.orgresearchgate.net |

| HOMO-LUMO Gap (ΔE) | 0.246 | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | 2.503 Debye | Influences molecular interactions and solubility. chemrxiv.org |

| Electronegativity (χ) | 0.144 | Measures the power of an atom/group to attract electrons. researchgate.net |

| Global Hardness (η) | 0.123 | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | 8.130 | Reciprocal of hardness; indicates capacity to accept electrons. researchgate.net |

| Electrophilicity Index (ω) | 0.083 | Describes the electrophilic power of a molecule. researchgate.net |

This interactive table summarizes key quantum chemical descriptors calculated for m-fluoroaniline, providing insight into its predicted chemical behavior.

Integration of Green Chemistry Principles in the Synthesis of Complex Fluorinated Molecules

The chemical industry is increasingly focused on sustainability, and the synthesis of fluorinated compounds is no exception. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.com

Key aspects of green fluorine chemistry include:

Safer Reagents: Moving away from highly toxic and corrosive reagents like elemental fluorine (F₂), antimony trifluoride (SbF₃), and hydrogen fluoride (HF), which were used in traditional reactions like the Swarts reaction. dovepress.com

Electrochemical Fluorination (ECF): ECF is a promising green technique that can introduce fluorine atoms into organic molecules without the need for stoichiometric fluorinating agents. numberanalytics.combioengineer.org It can be performed under mild conditions and is scalable. numberanalytics.com

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product, thus minimizing waste. C-F insertion reactions are a prime example of this principle. researchgate.net

Eco-Friendly Processes: Developing synthetic protocols that use non-toxic by-products. For instance, a novel method for synthesizing sulfonyl fluorides produces only harmless salts like NaCl and KCl as by-products. sciencedaily.comeurekalert.org Another approach utilizes by-products from one industrial process as the starting material for another, turning waste into valuable products. google.com

Applying these principles to the synthesis of this compound would involve selecting synthetic routes that use safer solvents and reagents, have high atom economy, and generate minimal environmental impact, making its production more sustainable and cost-effective.

Exploration of New Reaction Pathways and Cascade Reactions involving this compound

While specific research into novel reaction pathways for this compound is not widely published, its structure suggests several avenues for future exploration. The molecule contains multiple functional groups—a primary arylamine, a C-F bond, and a diaryl ether—that can be targeted to initiate new transformations.

Cascade Reactions: This molecule is an ideal substrate for cascade reactions, where a single event triggers a sequence of intramolecular transformations to rapidly build molecular complexity. For example, a reaction initiated at the amine or through C-F activation could be followed by cyclization or rearrangement involving the phenoxy group.

Directed C-H Functionalization: The amine group can act as a directing group to facilitate the selective functionalization of C-H bonds on the aromatic ring. This would allow for the precise installation of new substituents, further diversifying the molecular structure.

Multi-component Reactions: The unique electronic properties of this compound make it an interesting component for use in multi-component reactions. As predicted by computational models, it could combine with other simple molecules in a one-pot process to form complex, novel scaffolds. nih.gov

Polymerization: Fluoroanilines can be used as monomers for the synthesis of polyanilines, which are conducting polymers with various applications. researchgate.net The specific substituents on this compound could be used to tune the properties (e.g., solubility, conductivity, morphology) of the resulting polymer. researchgate.net

Future research will likely focus on harnessing the interplay between the different functional groups within this compound to uncover novel reactivity, leading to new synthetic methods and the creation of molecules with unique and valuable properties.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(3-Ethoxyphenoxy)-3-fluoroaniline?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. A standard approach includes reacting 3-fluoroaniline with 3-ethoxyphenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF at elevated temperatures (80–120°C) to facilitate substitution at the para position of the aniline ring . Copper-catalyzed coupling (e.g., Ullmann-type reactions) may also be adapted for introducing the ethoxyphenoxy group, as demonstrated in regioselective halogenation studies .

Basic: How is the molecular structure of this compound characterized?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ethoxyphenoxy vs. fluoroaniline moieties), while ¹⁹F NMR confirms fluorine incorporation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks).

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C-O-C from ethoxy groups) .

Advanced: What strategies enhance regioselectivity during the introduction of the 3-ethoxyphenoxy group to 3-fluoroaniline?

Answer:

Regioselectivity is optimized via:

- Directing Groups : Pre-functionalizing the aniline ring with temporary protecting groups (e.g., acetyl) to guide substitution .

- Catalytic Systems : Copper(I) iodide or palladium catalysts improve coupling efficiency in SNAr reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring para-substitution over ortho .

Advanced: How does the fluorine substituent influence biological activity compared to chloro or bromo analogs?

Answer:

Fluorine’s high electronegativity and small atomic radius enhance binding affinity to enzyme active sites (e.g., stearoyl-CoA desaturase inhibition in cancer cells) while improving metabolic stability and membrane permeability compared to bulkier halogens . For example, chloro analogs exhibit reduced lipophilicity, altering pharmacokinetic profiles .

Basic: What are the primary biological targets and assays for studying this compound?

Answer:

- Enzyme Targets : Stearoyl-CoA desaturase (SCD1), cytochrome P450 isoforms, and GPCRs .

- Assays :

- Fluorescence Polarization : Measures binding affinity to target enzymes .

- Cell Viability Assays (e.g., MTT): Evaluates anticancer activity in vitro .

- Lipid Profiling : GC-MS quantifies changes in unsaturated fatty acids post-SCD1 inhibition .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar derivatives?

Answer:

- Comparative SAR Studies : Systematically vary substituents (e.g., ethoxy vs. methoxy) to isolate structural contributors to activity .

- Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding modes and identifies key interactions (e.g., hydrogen bonding with fluorine) .

- Standardized Assay Conditions : Control variables like cell line selection (e.g., HepG2 vs. MCF-7) and incubation time to reduce variability .

Basic: What spectroscopic methods are critical for analyzing synthetic intermediates?

Answer:

- Real-Time LC-MS : Monitors reaction progress and detects intermediates (e.g., nitroso derivatives during oxidation) .

- ¹⁹F NMR : Tracks fluorine-containing intermediates with high specificity .

- X-Ray Crystallography : Resolves ambiguous regiochemistry in crystalline intermediates .

Advanced: How does the ethoxyphenoxy group impact pharmacokinetic properties?

Answer:

The ethoxy group:

- Enhances Solubility : Ethoxy’s moderate polarity balances lipophilicity (logP), improving aqueous solubility compared to longer alkoxy chains .

- Modulates Metabolism : CYP450 isoforms (e.g., CYP3A4) metabolize ethoxy groups to hydroxyl derivatives, which can be assessed via liver microsome assays .

- Improves Bioavailability : Comparative studies with methyl or cyclopentyloxy analogs show ethoxy’s optimal balance of stability and absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.